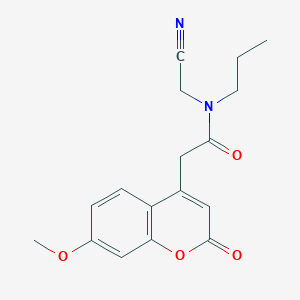

N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide, also known as CMOP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. CMOP belongs to the class of compounds known as chromen-4-ones, which are known to possess antioxidant, anti-inflammatory, and antitumor properties.

Scientific Research Applications

Antibacterial Effects and Synthesized New Derivatives

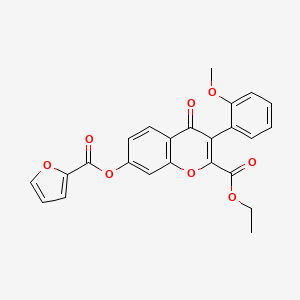

Research has shown that derivatives of 4-hydroxy-chromen-2-one, which share structural similarities with N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide, have been synthesized and evaluated for their antibacterial activities. These compounds, characterized by advanced spectroscopic methods, demonstrated significant bacteriostatic and bactericidal activities against various bacterial strains, indicating the potential of such compounds in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis and Biological Activities of Analogues

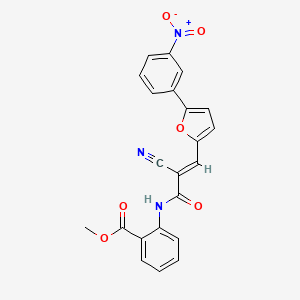

The chemical synthesis of analogues bearing substituents at specific positions on the chromene nucleus has been explored, leading to compounds with varying biological activities. For instance, the synthesis of 5-deazaaminopterin analogues, involving reactions with cyanothioacetamide, resulted in compounds with different levels of activity against human leukemic cells. Such studies highlight the versatility of cyanoacetamide derivatives in synthesizing biologically active compounds (Su et al., 1988).

Efficient Multicomponent Synthesis of Functionalized Derivatives

Efficient synthetic methods for creating densely functionalized 4H-chromene derivatives have been developed. These methods involve one-pot, multicomponent reactions that yield compounds with potential medicinal applications, showcasing the utility of such synthetic approaches in generating complex molecules efficiently (Boominathan et al., 2011).

Reagents for Attaching Sugars to Proteins

Cyanomethyl derivatives have also been used as reagents for the attachment of sugars to proteins, a process critical in various biochemical applications. Such compounds can be converted to methyl imidate groups, which then react readily with amines and proteins, demonstrating their utility in biochemical modifications (Lee, Stowell, & Krantz, 1976).

Anti-inflammatory and Ulcerogenic Activities

Derivatives of cyanoacetamide, including chromene and pyridone moieties, have been synthesized and evaluated for their anti-inflammatory, ulcerogenic, and antipyretic properties. These studies offer insights into the therapeutic potential of such compounds, underscoring their significance in medicinal chemistry research (Fayed et al., 2021).

properties

IUPAC Name |

N-(cyanomethyl)-2-(7-methoxy-2-oxochromen-4-yl)-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-7-19(8-6-18)16(20)9-12-10-17(21)23-15-11-13(22-2)4-5-14(12)15/h4-5,10-11H,3,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFKDKXWSBJWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2704068.png)

![Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2704071.png)

![2-[3-(2-Methoxyphenyl)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B2704072.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2704074.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2704080.png)